Hafnium, tetrakis(dimethylamino)-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hafnium, tetrakis(dimethylamino)- is typically synthesized through the reaction of hafnium tetrachloride with lithium dimethylamide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then purified through sublimation or recrystallization to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Hafnium, tetrakis(dimethylamino)- undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form hafnium oxide.

Substitution: The dimethylamido ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone (O₃) and water (H₂O).

Substitution: Ligand substitution reactions often involve the use of other amines or phosphines as reagents.

Major Products

Applications De Recherche Scientifique

Hafnium, tetrakis(dimethylamino)- has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism by which hafnium, tetrakis(dimethylamino)- exerts its effects primarily involves the formation of hafnium oxide through oxidation reactions. The compound reacts with oxidizing agents to form a thin film of hafnium oxide on the substrate surface. This process is facilitated by the high reactivity of the dimethylamido ligands, which readily undergo oxidation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrakis(ethylmethylamido)hafnium(IV): Similar in structure but with ethylmethylamido ligands instead of dimethylamido.

Tetrakis(dimethylamido)zirconium(IV): Contains zirconium instead of hafnium.

Tetrakis(dimethylamido)titanium(IV): Contains titanium instead of hafnium.

Uniqueness

Hafnium, tetrakis(dimethylamino)- is unique due to its high thermal stability and reactivity, making it an ideal precursor for the deposition of high-quality hafnium oxide thin films. Its ability to form uniform and smooth films with excellent dielectric properties sets it apart from other similar compounds .

Activité Biologique

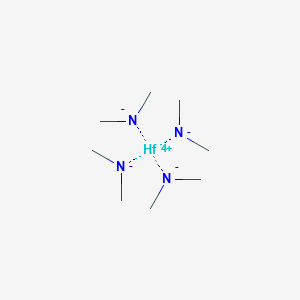

Hafnium, tetrakis(dimethylamino)- (TDMAH), with the chemical formula , is a compound that has garnered attention in various fields, particularly in materials science and semiconductor manufacturing. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Overview of Hafnium Tetrakis(dimethylamino)-

TDMAH is primarily used as a precursor in atomic layer deposition (ALD) to produce hafnium oxide thin films, which are crucial for advanced semiconductor devices. Its unique properties stem from the hafnium center coordinated by four dimethylamino groups, making it a versatile compound in both chemical and biological contexts.

Synthesis and Properties

The synthesis of TDMAH involves the reaction of hafnium tetrachloride with dimethylamine. The resulting product is a light yellow crystalline solid with a melting point between 26-29 °C and a molecular weight of 354.79 g/mol . Its purity is generally over 98%, with hafnium content exceeding 99.9% .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂₄N₄Hf |

| Molecular Weight | 354.79 g/mol |

| Melting Point | 26-29 °C |

| Purity | ≥98% |

| Appearance | Light yellow crystalline solid |

| Density | 1.098 g/mL at 25 °C |

Toxicological Studies

Research on the biological effects of hafnium compounds, including TDMAH, has been limited. However, studies have indicated potential toxicity associated with hafnium exposure. For instance, an assessment of hafnium tetrafluoride in rats revealed significant pulmonary effects following intratracheal instillation . While direct studies on TDMAH are scarce, the implications of hafnium's biological activity warrant caution.

The biological mechanisms through which TDMAH may exert effects are not well-characterized. However, it is hypothesized that the compound could influence cellular processes due to its interaction with biological membranes or proteins, similar to other metal-organic compounds. The presence of dimethylamino groups may also facilitate interactions with various biomolecules.

Applications in Biomedical Research

Despite limited direct biological studies on TDMAH, its role as a precursor in producing hafnium oxide thin films has implications for biomedical applications. Hafnium oxide has been explored for use in drug delivery systems and as a contrast agent in imaging due to its biocompatibility and favorable optical properties .

Case Studies

- Semiconductor Devices : TDMAH is extensively used in the fabrication of high-k dielectric materials for transistors, enhancing device performance while minimizing leakage currents.

- Nanocomposites : Research has demonstrated that incorporating hafnium-based compounds into polymer matrices can improve mechanical properties and thermal stability .

- Drug Delivery Systems : Hafnium oxide nanoparticles have shown promise in targeted drug delivery applications due to their ability to encapsulate therapeutic agents while maintaining controlled release profiles.

Table 2: Summary of Applications Involving TDMAH

| Application | Description |

|---|---|

| Semiconductor Manufacturing | Precursor for hafnium oxide thin films |

| Nanocomposite Materials | Enhances mechanical and thermal properties |

| Biomedical Imaging | Potential use as a contrast agent |

| Drug Delivery | Encapsulation of therapeutic agents |

Propriétés

IUPAC Name |

dimethylazanide;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24HfN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19782-68-4, 19962-11-9 | |

| Record name | Hafnium, tetrakis(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(dimethylamido)hafnium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hafnium tetrakis(dimethylazanide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.